A Senior Application Scientist's Guide to 4-Ethynylpiperidine: Synthesis, Application, and Core Technical Data
A Senior Application Scientist's Guide to 4-Ethynylpiperidine: Synthesis, Application, and Core Technical Data
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Ethynylpiperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold, present in a vast number of pharmaceuticals and bioactive molecules[1]. Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a reactive "handle" onto this scaffold dramatically expands its utility, transforming it from a simple saturated heterocycle into a versatile building block for complex molecular architectures.
4-Ethynylpiperidine is a prime example of such a functionalized scaffold. The terminal alkyne group serves as a versatile anchor for a multitude of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the efficient and modular assembly of complex molecules, a cornerstone of modern drug discovery and chemical biology.
This guide provides an in-depth technical overview of 4-ethynylpiperidine, focusing on its various forms, synthesis, chemical properties, and applications. It is intended to serve as a practical resource for scientists leveraging this powerful building block in their research and development endeavors. A critical first step for any researcher is to identify the precise chemical entity required for their work, as 4-ethynylpiperidine is commonly handled in three main forms, each with a unique Chemical Abstracts Service (CAS) number.
Section 1: Core Identification and Physicochemical Properties
The term "4-ethynylpiperidine" can refer to the free base, its hydrochloride salt, or, most commonly in synthesis, its N-Boc protected form. Each has distinct properties and handling requirements.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Properties |
| 4-Ethynylpiperidine (Free Base) | ![]() | 738577-07-8[2] | C₇H₁₁N | 109.17[2] | Predicted Liquid | Boiling Point: 143.8±29.0 °C (Predicted)[2]; Density: 0.91±0.1 g/cm³ (Predicted)[2] |
| 4-Ethynylpiperidine Hydrochloride | ![]() | 550378-30-8[3] | C₇H₁₂ClN | 145.63[3] | Solid | Storage: Room Temperature[3] |
| tert-Butyl 4-ethynylpiperidine-1-carboxylate (1-Boc-4-ethynylpiperidine) | ![]() | 287192-97-6[4][5][6][7] | C₁₂H₁₉NO₂ | 209.28[4][6][7] | Solid[5] | Boiling Point: 269.6 °C at 760 mmHg[4]; Storage: 2-8°C or Refrigerator[4][8] |
Section 2: Synthesis of the N-Boc-4-Ethynylpiperidine Building Block
The most versatile and widely used precursor for incorporating the 4-ethynylpiperidine motif is the N-Boc protected derivative (CAS 287192-97-6). The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that renders the piperidine nitrogen unreactive during subsequent synthetic steps, such as the introduction of the ethynyl moiety, and can be cleanly removed under mild acidic conditions.
A common and reliable strategy for its synthesis begins with commercially available 1-Boc-4-piperidone. The transformation involves a two-step sequence: reaction with a suitable acetylide source followed by elimination. The Corey-Fuchs reaction or Seyferth-Gilbert homologation are standard methods for this type of conversion. Below is a representative protocol based on the Seyferth-Gilbert homologation.
Workflow for Synthesis of 1-Boc-4-Ethynylpiperidine
Caption: Synthetic workflow for 1-Boc-4-ethynylpiperidine.
Detailed Experimental Protocol
Objective: To synthesize tert-butyl 4-ethynylpiperidine-1-carboxylate from 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of dimethyl (diazomethyl)phosphonate (1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium tert-butoxide (1.1 equivalents) in THF dropwise over 20 minutes. The causality here is critical: the strong base deprotonates the phosphonate to generate the highly reactive carbanion necessary for the subsequent reaction. Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition of Ketone: Add a solution of 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). The slow warming is crucial for the controlled rearrangement of the intermediate to form the desired alkyne.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.
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Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, tert-butyl 4-ethynylpiperidine-1-carboxylate, as a solid.
Section 3: Applications in Drug Discovery & Medicinal Chemistry
The true value of 4-ethynylpiperidine lies in the reactivity of its terminal alkyne. This functional group is a gateway to a vast chemical space, enabling its use as a key building block in the synthesis of potential therapeutics. It is particularly valuable in fragment-based drug discovery (FBDD) and for creating libraries of compounds for high-throughput screening[9][10].
Key Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent application is the CuAAC reaction, which allows for the covalent linking of the 4-ethynylpiperidine scaffold to any molecule bearing an azide group. This reaction is highly efficient, regioselective (yielding only the 1,4-disubstituted triazole), and proceeds under mild conditions, making it ideal for late-stage functionalization in complex syntheses.
Caption: CuAAC 'Click' reaction with 4-ethynylpiperidine.
This strategy has been employed to synthesize compounds with a wide range of biological activities, including antitubercular agents and potential c-Myc inhibitors for cancer therapy[9][11]. For example, researchers might link the piperidine scaffold to a pharmacophore known to bind a specific biological target, using the triazole ring as a stable, non-hydrolyzable linker. Derivatives of ethynylpiperidine have also shown potential as immunomodulatory agents[12][13].
Section 4: Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. The safety profile can vary between the free base, the salt, and the protected form. The following is a summary based on available safety data sheets (SDS) for the common derivatives.
| Hazard Category | 1-Boc-4-ethynylpiperidine (CAS 287192-97-6) | 4-Ethynylpiperidine Hydrochloride (CAS 550378-30-8) |
| GHS Pictograms | GHS07 (Exclamation Mark) | Data not consistently available, but handle with care. |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous substance. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Use in a well-ventilated area. Wear appropriate personal protective equipment. |
| Storage | Store refrigerated (2-8 °C)[4][8]. Keep container tightly closed in a dry and well-ventilated place[8]. | Store at room temperature in a dry place[3]. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Use in a chemical fume hood[8][14]. | Safety goggles, chemical-resistant gloves, lab coat. Use in a chemical fume hood[15]. |
First Aid Measures:
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician[15].
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician[15].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[15].
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[15].
Conclusion
4-Ethynylpiperidine is more than a simple chemical; it is a strategic tool for molecular innovation. Its robust synthesis and the versatile reactivity of the terminal alkyne make it an indispensable building block for constructing novel and complex molecules with significant potential in drug discovery and materials science. Understanding the distinct properties and handling requirements of its various forms—the free base, hydrochloride salt, and particularly the N-Boc protected intermediate—is fundamental to its effective and safe utilization in the laboratory. By leveraging the synthetic pathways and reaction modalities outlined in this guide, researchers can confidently incorporate this powerful scaffold into their discovery programs.
References
-
LookChem. Cas 287192-97-6, 1-Boc-4-ethynylpiperidine.[Link]
-
Synthonix. 4-Ethynylpiperidine-1-carboxylic acid tert-butyl ester - [E0461].[Link]
-
001CHEMICAL. CAS No. 287192-97-6, tert-Butyl 4-ethynylpiperidine-1-carboxylate.[Link]
-
Capot Chemical Co., Ltd. MSDS of 4-ethynylpiperidine hydrochloride.[Link]
-
PubChem. tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481.[Link]
-
DTIC. Piperidine Synthesis.[Link]
-
Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.[Link]
-
ResearchGate. Synthesis of 1-(2-ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-yl...[Link]
-
MDPI. Immunomodulatory Effects of a New Ethynylpiperidine Derivative...[Link]
-
PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]
-
PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor...[Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.[Link]
- Google Patents.CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
PubMed - NIH. Discovery of dipiperidines as new antitubercular agents.[Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Ethynylpiperidine CAS#: 738577-08-7 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. Synthonix, Inc > Alkynes > 287192-97-6 | 4-Ethynylpiperidine-1-carboxylic acid tert-butyl ester [synthonix.com]
- 6. 001chemical.com [001chemical.com]
- 7. CAS 287192-97-6 | tert-butyl 4-ethynylpiperidine-1-carboxylate - Synblock [synblock.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. Discovery of dipiperidines as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 11. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. echemi.com [echemi.com]
- 15. capotchem.cn [capotchem.cn]



